molecular formula C22H28ClNO4 B13130421 tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

Cat. No.: B13130421
M. Wt: 405.9 g/mol
InChI Key: ANUFXNUKGPALOJ-PMACEKPBSA-N
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Description

tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chiral organic compound characterized by its stereochemical complexity and functional diversity. The molecule features a tert-butyl carbamate group, a 4-(benzyloxy)phenyl substituent, and a chlorinated hydroxybutan-2-yl backbone. Its stereochemistry at positions 2S and 3R is critical for its biochemical interactions, particularly in pharmaceutical research where enantiomeric purity often dictates activity .

It is typically synthesized via stereoselective methods, such as catalytic asymmetric hydroxylation or enzymatic resolution, to ensure the desired configuration .

Properties

Molecular Formula

C22H28ClNO4

Molecular Weight

405.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate

InChI

InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20-/m0/s1

InChI Key

ANUFXNUKGPALOJ-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CCl)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a complex organic compound belonging to the carbamate class. It features a tert-butyl group, a common protecting group in organic synthesis, attached to a chiral center. The compound's structure includes a substituted phenyl ring and chloro and hydroxy functional groups, which indicates potential reactivity and biological activity. Its molecular formula is C22H28ClNO4, with a molecular weight of approximately 359.84 g/mol .

Scientific Research Applications

This compound shares similarities with several other compounds.

Comparison Table :

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl carbamateSimple carbamate structureModerate antimicrobial activityCommonly used protecting group
BenzyloxyphenolHydroxy phenol derivativeAntioxidant propertiesLacks carbamate functionality
ChloroacetaminophenAcetaminophen derivative with chlorineAnalgesic and antipyretic effectsDifferent functional groups affecting activity

These compounds differ primarily in their functional groups and biological activities but share a commonality in their application within medicinal chemistry and organic synthesis. The presence of both hydroxy and chloro groups in this compound enhances its reactivity compared to simpler analogs.

The synthesis of this compound can be approached through several methods. This compound has potential applications in several fields.

Other similar compounds include:

  • tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate
  • (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
  • (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
  • (S)-tert-Butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate

Mechanism of Action

The mechanism of action of tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxyphenyl moiety can interact with aromatic residues in proteins, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Stereochemistry Molecular Formula CAS Number Key Differences Applications/Notes References
Target Compound : tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate 4-(Benzyloxy)phenyl (2S,3R) C22H26ClNO4 174801-33-3 (isomer: 2S,3S) Contains benzyloxy group; chiral centers at 2S and 3R Pharmaceutical intermediate; potential protease inhibitor
tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate 4-(Benzyloxy)phenyl (2S,3S) C22H26ClNO4 174801-33-3 Stereoisomer (3S vs. 3R) Likely distinct biological activity due to stereochemistry
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Phenyl (2S,3R) C15H22ClNO3 162536-40-5 Lacks benzyloxy group; simpler aromatic substituent Life sciences research; catalogued by TargetMol
tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate Phenyl, isobutylamino (2S,3R) C19H31ClN2O3 160232-08-6 Amino-substituted side chain Intermediate for modified peptide synthesis
tert-Butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate Phenyl, sulfonamido (2R,3S) C24H32N3O7S 1005324-46-8 Sulfonamide group; nitro functionalization Antibacterial or enzyme inhibition studies

Biological Activity

Structure-Activity Relationship

The compound belongs to the carbamate class and features several functional groups that may contribute to its biological activity:

  • Tert-butyl group: A common protecting group in organic synthesis
  • Benzyloxy group: May enhance lipophilicity and membrane permeability
  • Chloro and hydroxy functional groups: Potential reactive sites

These structural features suggest that the compound could have applications in medicinal chemistry and organic synthesis.

Predicted Properties

Based on the data available for similar compounds, we can estimate some properties of tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate:

PropertyPredicted ValueBasis
BBB permeantYesSimilar to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
P-gp substrateNoSimilar to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
CYP inhibitionLow likelihoodSimilar to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Log Po/w~1.97Based on consensus Log Po/w of similar compounds

These predictions suggest that the compound may have favorable drug-like properties, including the ability to cross the blood-brain barrier and low likelihood of interfering with major drug-metabolizing enzymes.

Potential Applications

While specific biological activities are not reported in the search results, the compound's structure suggests potential applications in:

  • Pharmaceutical research: As a precursor or intermediate in drug synthesis
  • Enzyme inhibition studies: The carbamate group is often associated with enzyme inhibition
  • Neuroprotective research: If BBB permeant, it may be explored for CNS-related applications

It's important to note that these are speculative applications based on structural features, and actual biological activity would need to be determined through experimental studies.

Research Gaps and Future Directions

The lack of specific biological activity data for this compound highlights several research opportunities:

  • In vitro assays to determine its effects on various cellular processes
  • Structure-activity relationship studies to understand the role of each functional group
  • Comparative analyses with similar compounds to predict potential therapeutic applications

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